N-Naphthalen-2-yl-isobutyramide chemical properties
N-Naphthalen-2-yl-isobutyramide chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Naphthalen-2-yl-isobutyramide is a chemical compound belonging to the class of N-substituted naphthalenyl amides. This class of molecules has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including potential anticancer and enzyme inhibitory properties. The naphthalene moiety provides a rigid, lipophilic scaffold that can be functionalized to modulate pharmacological activity. This technical guide provides a comprehensive overview of the known and predicted chemical properties of N-Naphthalen-2-yl-isobutyramide, a proposed synthetic protocol, and a discussion of the potential biological activities based on structurally related compounds.
Chemical and Physical Properties
While specific experimental data for N-Naphthalen-2-yl-isobutyramide is limited in publicly available literature, its fundamental properties have been reported.[1][2] Predicted properties are derived from computational models and data from analogous compounds.
Table 1: Chemical Identifiers and Physical Properties of N-Naphthalen-2-yl-isobutyramide
| Property | Value | Source |
| IUPAC Name | 2-methyl-N-(naphthalen-2-yl)propanamide | |
| Synonyms | N-Naphthalen-2-yl-isobutyramide | [1][2] |
| CAS Number | 71182-40-6 | [1][2] |
| Molecular Formula | C₁₄H₁₅NO | [1][2] |
| Molecular Weight | 213.27 g/mol | [1][2] |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | 420.2 °C at 760 mmHg (Predicted) | |
| Density | 1.122 g/cm³ (Predicted) | |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like chloroform and DMSO (Predicted) |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for N-Naphthalen-2-yl-isobutyramide
| Technique | Predicted Peaks/Signals |
| ¹H NMR | δ (ppm): 1.2-1.4 (d, 6H, -CH(CH₃)₂), 2.6-2.8 (sept, 1H, -CH(CH₃)₂), 7.2-8.2 (m, 7H, Ar-H), ~8.5 (br s, 1H, -NH) |
| ¹³C NMR | δ (ppm): ~20 (-CH(CH₃)₂), ~36 (-CH(CH₃)₂), 115-135 (Ar-C), ~175 (C=O) |
| IR (Infrared) | ν (cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2970 (Aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) |
| Mass Spec (MS) | m/z: 213 (M⁺), fragments corresponding to the loss of the isobutyryl group and cleavage of the amide bond. |
Experimental Protocols
A specific, validated experimental protocol for the synthesis of N-Naphthalen-2-yl-isobutyramide is not available in the reviewed literature. However, a standard and reliable method for its synthesis would be the acylation of 2-naphthylamine with isobutyryl chloride. This is a common and high-yielding method for the formation of amides.
Proposed Synthesis of N-Naphthalen-2-yl-isobutyramide
Reaction: Acylation of 2-naphthylamine with isobutyryl chloride.
Scheme 1: Synthesis of N-Naphthalen-2-yl-isobutyramide
Caption: Proposed synthesis of N-Naphthalen-2-yl-isobutyramide.
Methodology:
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Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthylamine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
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Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add isobutyryl chloride (1.05 eq) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway has been definitively elucidated for N-Naphthalen-2-yl-isobutyramide, numerous studies on structurally similar N-(naphthalen-2-yl) amides and other naphthalene derivatives have demonstrated a range of biological effects, most notably anticancer and enzyme inhibitory activities.
Anticancer Activity of Related Compounds
Derivatives of N-(naphthalen-2-yl)acetamide have been shown to possess antiproliferative activities against various human cancer cell lines. For instance, certain derivatives bearing a quinolin-2(1H)-one moiety exhibited potent activity against nasopharyngeal carcinoma cells, inducing cell cycle arrest in the S phase. This suggests that compounds with the N-(naphthalen-2-yl)amide core may interfere with DNA replication or other cell cycle progression mechanisms.
Enzyme Inhibition by Naphthalene Derivatives
The naphthalene scaffold is present in a number of enzyme inhibitors. For example, some naphthalene-based compounds have been identified as inhibitors of peptidyl arginine deiminases (PADs), enzymes implicated in autoimmune diseases and cancer. The planar and aromatic nature of the naphthalene ring allows for π-π stacking interactions within the active sites of target enzymes.
Hypothetical Signaling Pathway: Inhibition of a Kinase Pathway
Based on the known activities of similar compounds, it is plausible that N-Naphthalen-2-yl-isobutyramide could act as an inhibitor of a protein kinase signaling pathway involved in cell proliferation and survival. A hypothetical mechanism could involve the inhibition of a receptor tyrosine kinase (RTK) or a downstream kinase such as MEK or ERK in the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
In this speculative model, N-Naphthalen-2-yl-isobutyramide could bind to and inhibit the activity of a kinase like MEK, thereby preventing the phosphorylation and activation of ERK. This would block the downstream signaling cascade that leads to the expression of genes involved in cell proliferation and survival, potentially explaining an antiproliferative effect. It is crucial to note that this pathway is hypothetical and requires experimental validation.
Conclusion
N-Naphthalen-2-yl-isobutyramide is a compound of interest within the broader class of N-acyl naphthalenamines. While specific experimental data on its properties are scarce, its synthesis is achievable through standard organic chemistry methods. Based on the biological activities of related compounds, it holds potential for further investigation as a modulator of cellular signaling pathways, particularly in the context of cancer research. Future studies should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological effects to elucidate its precise mechanism of action.

